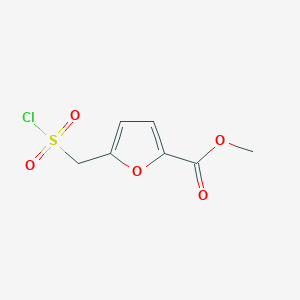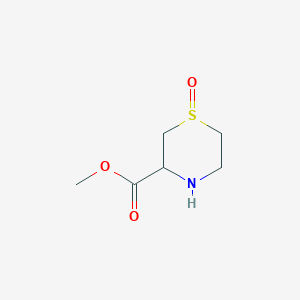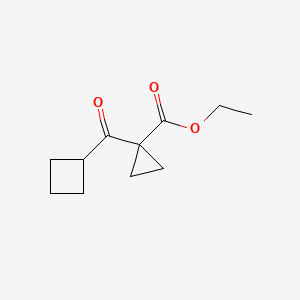
Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate is an organic compound with a unique structure that combines cyclobutane and cyclopropane rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate typically involves the reaction of cyclobutanecarbonyl chloride with cyclopropane-1-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then esterified with ethanol to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
科学的研究の応用
Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers with unique mechanical properties.
作用機序
The mechanism of action of Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s cyclopropane ring can also interact with cellular membranes, affecting their fluidity and function.
類似化合物との比較
Cyclopropane-1-carboxylic acid: Shares the cyclopropane ring but lacks the cyclobutane moiety.
Cyclobutanecarbonyl chloride: Contains the cyclobutane ring but lacks the ester functionality.
Ethyl cyclopropanecarboxylate: Similar ester functionality but lacks the cyclobutane ring.
Uniqueness: Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate is unique due to the combination of cyclobutane and cyclopropane rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC名 |
ethyl 1-(cyclobutanecarbonyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-2-14-10(13)11(6-7-11)9(12)8-4-3-5-8/h8H,2-7H2,1H3 |
InChIキー |
KFNITPKBVGAYQA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC1)C(=O)C2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


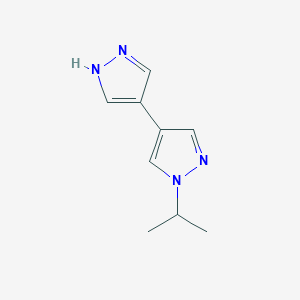
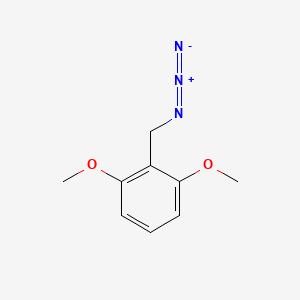
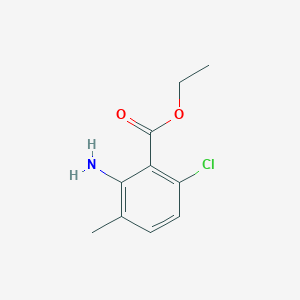
![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)
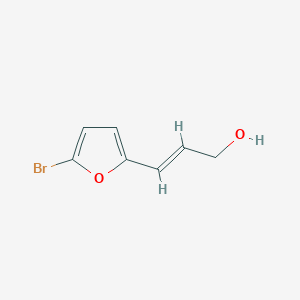
![tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B13577886.png)
![3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577892.png)

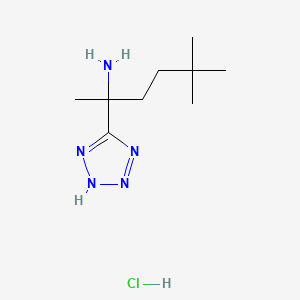
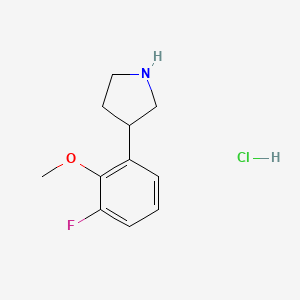
![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
![5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride](/img/structure/B13577913.png)
